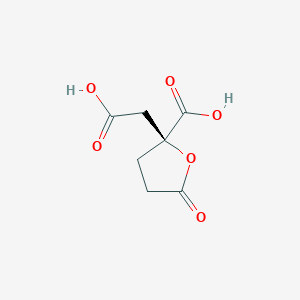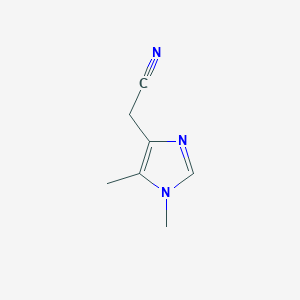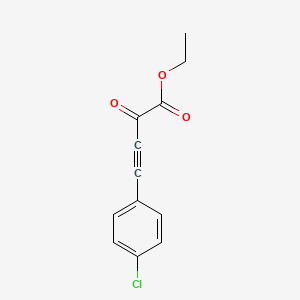![molecular formula C9H17NO4S B12849110 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid](/img/no-structure.png)
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S. It consists of 17 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom
準備方法
The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves several steps. One common method includes the reaction of thiomorpholine with ethylene oxide, followed by the introduction of a carboxylic acid group. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The sulfur atom in the thiomorpholine ring may also play a role in its reactivity and interactions.
類似化合物との比較
Similar compounds to 4-[2-(2-Hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid include:
Thiomorpholine derivatives: These compounds share the thiomorpholine ring structure but differ in their substituents.
Ethylene glycol derivatives: Compounds with similar ethylene glycol chains but different functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures. The uniqueness of this compound lies in its combination of the thiomorpholine ring, ethylene glycol chain, and carboxylic acid group, which confer specific chemical and biological properties.
特性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
4-[2-(2-hydroxyethoxy)ethyl]thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO4S/c11-3-5-14-4-1-10-2-6-15-7-8(10)9(12)13/h8,11H,1-7H2,(H,12,13) |
InChIキー |
FUSPGWLFBJCESW-UHFFFAOYSA-N |
正規SMILES |
C1CSCC(N1CCOCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(4-(methylthio)benzyl)amino)acetamide](/img/structure/B12849030.png)

![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)

![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)

![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)

![3-[(Z)-N'-hydroxycarbamimidoyl]-6-phenylpyrazine-2-carboxamide](/img/structure/B12849103.png)
